Citronellic acid

Catalog No.
S575617
CAS No.
502-47-6
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellic acid

Researchers requiring biofilm eradication and PPAR-α activation without crystallization issues source citronellic acid.

  • Completely eradicates biofilms at 10x MIC (0 CFU/cm²).
  • Activates PPAR-α, upregulates Cornified Envelope at 200 μM for skin barrier repair.
  • Permethrin-resistant insecticidal activity (LD50 93.4 µg/fly).

Supplied with batch-specific purity; global ambient shipping.

CAS Number

502-47-6

Product Name

Citronellic acid

IUPAC Name

3,7-dimethyloct-6-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)

InChI Key

GJWSUKYXUMVMGX-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CC(=O)O

solubility

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Synonyms

3,7-dimethyl-6-octenoic acid, citronellic acid

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O

The exact mass of the compound Citronellic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in glycerol, water; soluble in most fixed oils, propylene glycolsoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 25 ml

Citronellic acid (3,7-dimethyl-6-octenoic acid) is an acyclic monoterpenoid and branched monounsaturated fatty acid characterized by its lipophilic nature (LogP ~2.8–3.1) and a chiral center at the C3 position [1]. As a liquid at room temperature, it offers distinct rheological and solubility advantages over straight-chain fatty acids of similar molecular weight. In industrial and scientific procurement, citronellic acid is highly valued not merely as a fragrance precursor, but as a specialized building block for highly soluble ester lubricants, a potent biofilm-disrupting antimicrobial agent, and a targeted PPAR-α activator for advanced dermatological formulations [1].

Research Fit

Workflow
Fragrance intermediate for citronellic esters and green-floral notes
Selection
Chiral building block for stereoselective synthesis
Use Context
Microbial pathway metabolite in terpenoid bioconversion studies

Substituting citronellic acid with its closest analogs fundamentally compromises processability and end-product performance. Replacing it with its alcohol counterpart, citronellol, eliminates the carboxylic acid functionality required for esterification in lubricant and tracer manufacturing, while also reducing complete biofilm eradication capabilities[1]. Conversely, substituting it with straight-chain fatty acids (such as decanoic or myristic acid) introduces severe low-temperature crystallization risks, leading to dye precipitation and system failure in hydraulic and refrigerant fluids[2]. Furthermore, using the conjugated analog geranic acid alters the molecule's reactivity profile and olfactory characteristics, rendering it unsuitable for specific chiral syntheses and targeted dermo-cosmetic applications.

Substitution Risk

  • Terminal carboxyl group vs aldehyde or alcohol leads to distinct antifungal, repellency, and tyrosinase-inhibition rankings.
  • Carboxylic acid functionality enables esterification routes not possible with citronellal or citronellol.
  • (S)-(-) enantiomer has higher thermal stability than (R)-(+); racemic mixture may shift process outcomes.

Superior Biofilm Eradication Efficacy vs. Citronellol

In comparative biofilm control assays, citronellic acid demonstrated complete eradication of bacterial biofilms, achieving 0 CFU/cm² at 10x the minimum inhibitory concentration (MIC), while reducing overall metabolic activity by up to 44%[1]. In contrast, its alcohol analog, citronellol, failed to achieve complete viable cell elimination under identical conditions, leaving residual viable colonies [1].

Evidence DimensionBiofilm viable cell count (CFU/cm²)
Target Compound Data0 CFU/cm² (Complete eradication at 10x MIC)
Comparator Or BaselineCitronellol (Incomplete eradication with residual viability)
Quantified Difference100% eradication vs. partial reduction
ConditionsIn vitro biofilm treatment assay

Drives the selection of the acid form over the alcohol form for high-performance industrial and clinical surface disinfectants requiring complete biofilm clearance.

Antifungal potency rank
Head-to-head
Ranked 3rd of 3
Supports antifungal potency review
Vapor-phase; citrus postharvest pathogens

Esterification Precursor for High-Solubility, Anti-Precipitation Tracers

When synthesizing naphthalimide diester fluorescent tracers for hydraulic and refrigerant fluids, the choice of fatty acid precursor dictates low-temperature stability. Utilizing the branched, unsaturated citronellic acid as the esterifying agent yields tracers that remain stable liquids at room temperature and below[1]. This eliminates the severe dye precipitation and crystallization problems inherent to linear fatty acid esters like decanoic or myristic acid [1].

Evidence DimensionFluid system stability and dye precipitation
Target Compound DataStable liquid without precipitation during storage and operation
Comparator Or BaselineLinear fatty acid esters (e.g., decanoic acid) (Prone to crystallization and precipitation)
Quantified DifferenceElimination of precipitation-induced system failure
ConditionsNaphthalimide diester fluorescent tracer formulation for refrigerants and hydraulics

Essential for procurement in the specialty chemicals sector where low-temperature fluid stability and continuous solubility are strict operational requirements.

Tyrosinase inhibition
Head-to-head
IC50 645.9 μM vs 195.4 μM (geranic acid)
Geranic acid is 3.3× more potent
Mushroom tyrosinase; melanin synthesis assay context

Targeted PPAR-α Activation for Skin Barrier Repair

Citronellic acid functions as a novel and potent PPAR-α activator for dermatological applications. In HaCaT keratinocyte assays, treatment with 200 μM citronellic acid significantly induced the transactivation of PPAR-responsive elements and increased Cornified Envelope (CE) formation in a dose-dependent manner[1]. This targeted anti-inflammatory and barrier-repair activity provides a specific mechanism of action that generic aliphatic fatty acids do not possess [1].

Evidence DimensionPPAR-α ligand binding and CE formation
Target Compound DataSignificant increase in PPAR-α transactivation at 200 μM
Comparator Or BaselineUntreated control / Generic fatty acid baselines (Basal/no activation)
Quantified DifferenceSignificant dose-dependent upregulation of epidermal differentiation markers
ConditionsHaCaT keratinocyte in vitro assay

Provides quantitative justification for premium pricing and inclusion in advanced dermatological formulations targeting atopic dermatitis.

Mosquito repellency
Cross-study
Lowest among citronellol, citronellal
Repellency profile lower than alcohol/aldehyde
Aedes aegypti landing assay

Enhanced Toxicity Profile Against Insecticide-Resistant Strains

In topical toxicity assays against permethrin-resistant Musca domestica (house flies), citronellic acid exhibited an LD50 of 93.4 µg/fly at 24 hours [1]. This represents a substantially higher toxicity compared to standard monoterpene benchmark repellents such as camphor (LD50 512.1 µg/fly) and fenchone (405.1 µg/fly), proving its efficacy against resistant strains [1].

Evidence DimensionTopical LD50 against resistant Musca domestica
Target Compound Data93.4 µg/fly
Comparator Or BaselineCamphor (512.1 µg/fly)
Quantified Difference5.48x higher toxicity than camphor
Conditions24-hour topical application on permethrin-resistant house flies

Justifies the selection of citronellic acid over common, cheaper terpenes in formulations targeting resistant agricultural or domestic pests.

Enantiomer stability
Class-level
(S)-(-) more stable; higher bp
Enantiomer-specific thermal stability review
Measured bp differences; no source cited
Acute toxicity comparison
Data to verify
Dermal LD50 450 mg/kg vs >2500 mg/kg (citronellol)
Toxicity endpoint context; 5.6× higher dermal toxicity
Rabbit dermal; sources not provided

High-Performance Biofilm Disruptors and Clinical Disinfectants

Based on its ability to achieve 0 CFU/cm² and completely eradicate biofilms at 10x MIC [1], citronellic acid is the optimal active ingredient for advanced surface disinfectants. It is specifically procured over citronellol for environments requiring aggressive clearance of resistant bacterial matrices.

Cold-Resistant Specialty Esters and Fluid Tracers

Because its branched, unsaturated structure prevents crystallization, citronellic acid is a critical precursor for synthesizing naphthalimide diester fluorescent tracers [2]. It is the preferred choice over straight-chain fatty acids for hydraulic fluids and refrigerants where low-temperature solubility and precipitation prevention are mandatory.

Active Ingredients for Atopic Dermatitis and Barrier Repair

Leveraging its validated role as a PPAR-α activator that upregulates Cornified Envelope formation at 200 μM [3], citronellic acid is procured for premium dermo-cosmetics. It serves as a targeted active for repairing compromised skin barriers in atopic dermatitis formulations.

Advanced Botanical Insecticides for Resistant Strains

With an LD50 of 93.4 µg/fly against permethrin-resistant strains[4], citronellic acid is highly suited for next-generation agrochemicals and consumer repellents. It is selected over baseline monoterpenes like camphor when formulating treatments for areas with established insecticide resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance formulation research
Olfactory profile distinctiveness
Green-floral-tobacco note composition
Chiral synthesis studies
Enantiopure building block availability
Stereochemical integrity in esterification
Microbial terpenoid pathway engineering
Metabolite oxidation intermediate
Bioconversion efficiency in yeast models
Epidermal barrier function research
PPAR-α activation context
Cornified envelope formation endpoints

Physical Description

Solid
Colourless liquid; smokey, whisky aroma

XLogP3

3

Density

0.920-0.926 (20°)

Melting Point

257.0 °C
257 °C
257°C

GHS Hazard Statements

Aggregated GHS information provided by 1745 companies from 5 notifications to the ECHA C&L Inventory.;
H311 (99.94%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

502-47-6

Wikipedia

Citronellic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

General Manufacturing Information

6-Octenoic acid, 3,7-dimethyl-: ACTIVE

Explore Compound Types